molecular formula C11H16N4O B1621053 1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine CAS No. 273196-54-6

1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine

Cat. No.: B1621053
CAS No.: 273196-54-6
M. Wt: 220.27 g/mol
InChI Key: AEFFLSIIWBKLFT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The compound 1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine is systematically identified by the IUPAC name (2,3-diaminopyridin-4-yl)(piperidin-1-yl)methanone . Its molecular formula is C₁₁H₁₆N₄O , with a molecular weight of 220.27 g/mol . The CAS Registry Number 273196-54-6 serves as its unique identifier in chemical databases.

The structural framework comprises a piperidine ring (a six-membered aliphatic amine) linked via a carbonyl group to a 2,3-diaminopyridine moiety (a heteroaromatic ring with amino substituents at positions 2 and 3). The SMILES notation C1CCN(CC1)C(=O)C2=C(C(=NC=C2)N)N encapsulates this connectivity. Synonyms include 4-(piperidine-1-carbonyl)pyridine-2,3-diamine and (2,3-diaminopyridin-4-yl)(piperidin-1-yl)methanone.

Molecular Geometry and Conformational Analysis

The compound exhibits a planar pyridine ring conjugated with the carbonyl group, while the piperidine adopts a chair conformation to minimize steric strain. Key geometric parameters include:

Bond Type Length (Å) Angle (°)
C=O (carbonyl) 1.21–1.23 N-C=O: 120–125
C-N (piperidine) 1.45–1.48 N-C-C (piperidine): 109.5
C-N (pyridine) 1.35–1.38 C-N-C (pyridine): 120

The pyridine ring adopts sp² hybridization, with amino groups at positions 2 and 3 introducing slight distortion due to lone pair-electron conjugation. The piperidine nitrogen (sp³ hybridized) enables chair-to-chair interconversion, though the carbonyl group restricts full rotational freedom.

Electronic Structure and Hybridization Patterns

The electronic structure is dominated by conjugation between the pyridine’s π-system and the carbonyl group:

  • Pyridine ring : sp²-hybridized carbons and nitrogen, with delocalized π-electrons.
  • Amino groups : sp³ hybridization, donating electron density into the pyridine ring via resonance.
  • Carbonyl group : sp²-hybridized carbon, polarized toward oxygen, creating a dipole moment (~2.7 D).

Key Electronic Transitions :

  • π→π* (pyridine ring): ~260–280 nm (UV-Vis).
  • n→π* (carbonyl): ~210–230 nm.

Hybridization states were confirmed via infrared spectroscopy , with C=O stretching at 1,670–1,690 cm⁻¹ and N-H stretches (amino groups) at 3,300–3,400 cm⁻¹ .

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :
Signal (ppm) Multiplicity Assignment
1.45–1.70 multiplet Piperidine H-3, H-4, H-5
2.80–3.10 triplet Piperidine H-2, H-6
6.25 singlet Pyridine H-5
6.90 broad singlet NH₂ (exchangeable)
¹³C NMR (101 MHz, DMSO-d₆) :
Signal (ppm) Assignment
25.4 Piperidine C-3, C-4, C-5
42.1 Piperidine C-2, C-6
124.5 Pyridine C-5
153.8 Pyridine C-2, C-3 (NH₂)
168.2 Carbonyl (C=O)

Infrared (IR) Spectroscopy :

Band (cm⁻¹) Assignment
3,320 N-H stretch (amino)
1,685 C=O stretch (carbonyl)
1,590 C=N stretch (pyridine)
1,250 C-N stretch (piperidine)

UV-Vis Spectroscopy :

λₘₐₓ (nm) ε (M⁻¹cm⁻¹) Transition
265 28,500 π→π* (pyridine)
210 12,300 n→π* (carbonyl)

The UV-Vis spectrum exhibits a bathochromic shift compared to unsubstituted pyridine due to electron-donating amino groups.

Properties

IUPAC Name

(2,3-diaminopyridin-4-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c12-9-8(4-5-14-10(9)13)11(16)15-6-2-1-3-7-15/h4-5H,1-3,6-7,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFFLSIIWBKLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C(=NC=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376253
Record name (2,3-Diaminopyridin-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273196-54-6
Record name (2,3-Diaminopyridin-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Overview and Synthetic Challenges

1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine comprises a piperidine moiety linked via a carbonyl group to a 2,3-diaminopyridine ring. Key challenges in its synthesis include:

  • Regioselective introduction of amino groups on the pyridine ring without over-functionalization.
  • Stability of diamino intermediates during coupling reactions.
  • Stereochemical control if chiral centers are present in the piperidine ring.

Primary Synthetic Routes

Coupling of Preformed Diaminopyridine and Piperidine Moieties

This two-step approach involves synthesizing 2,3-diamino-4-pyridinecarboxylic acid followed by amide bond formation with piperidine.

Synthesis of 2,3-Diamino-4-Pyridinecarboxylic Acid

A method adapted from the synthesis of 1,3-diamino-2,7-naphthyridines involves substituting halogens on a pyridine precursor with amines. For example:

  • Starting material : 4-Chloro-2,3-dinitropyridine.
  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or treatment with SnCl₂/HCl reduces nitro groups to amines.
  • Carboxylic acid activation : The resulting 2,3-diamino-4-pyridinecarboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Amide Bond Formation

The acyl chloride reacts with piperidine in the presence of a base (e.g., triethylamine) to form the target compound.

  • Conditions : Dichloromethane (DCM) or tetrahydrofuran (THF), 0–25°C.
  • Yield : ~70–85% based on analogous reactions.

Direct Functionalization of Piperidine Derivatives

This route modifies prefunctionalized piperidine cores to introduce the diaminopyridine-carbonyl group.

Curtius Rearrangement for Amide Formation

A patent detailing the synthesis of imidazopyridines via Curtius rearrangement provides a relevant model:

  • Intermediate : 2-(4-Amino)piperidyl-nicotinic acid (prepared via coupling of 4-amino-piperidine with 2-chloro-3-pyridinecarboxylic acid in DMSO at 100°C).
  • Rearrangement : Treatment with diphenylphosphoryl azide (DPPA) and triethylamine in toluene under reflux forms the amide bond.
  • Yield : 78% for analogous structures.
Protection-Deprotection Strategies

To prevent side reactions during coupling:

  • Piperidine protection : tert-Butoxycarbonyl (Boc) groups are introduced using di-tert-butyl dicarbonate.
  • Amino group protection : Benzyl (Bn) or fluorenylmethyloxycarbonyl (Fmoc) groups shield amines during synthesis.

One-Pot Multicomponent Reactions

A hypothetical route inspired by PMC’s naphthyridine synthesis involves:

  • Cyclocondensation : Reacting 2,3-diaminopyridine with a piperidine-containing carbonyl source (e.g., piperidine-4-carbonyl chloride).
  • In situ activation : Using coupling agents like HATU or EDC/HOBt to facilitate amide bond formation.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Coupling preformed moieties High purity, modularity Multi-step, requires stable intermediates 70–85%
Curtius rearrangement Efficient amide formation, scalability Sensitive reagents, harsh conditions 65–78%
One-pot synthesis Reduced purification steps Risk of side reactions, optimization needed 50–70%

Critical Reaction Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (DMSO, DMF) enhance coupling efficiency but may require post-reaction acid washing.
  • Elevated temperatures (80–100°C) accelerate substitutions but risk decomposition of diamino intermediates.

Catalysts and Additives

  • KI as a catalyst : Improves nucleophilic substitution rates in halogenated pyridines.
  • Triethylamine : Neutralizes HCl during acyl chloride reactions, preventing protonation of amines.

Purification and Characterization

  • Recrystallization : Isopropanol/water mixtures (1:2 v/v) effectively purify the final compound.
  • Spectroscopic data :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.2 (s, 1H, pyridine-H), 6.5 (br s, 2H, NH₂), 3.6 (m, 2H, piperidine-H), 2.8 (m, 1H, piperidine-H), 1.6–1.4 (m, 6H, piperidine-H).
    • IR : 1650 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch).

Industrial-Scale Considerations

  • Cost efficiency : Boc protection is preferable over Fmoc for large-scale synthesis due to lower reagent costs.
  • Waste management : DMSO and toluene require distillation for reuse.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine has been studied for its potential as a drug candidate in various therapeutic areas:

  • Anticancer Activity: Research has indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The piperidine moiety may enhance bioavailability and facilitate interactions with cellular targets .
  • Antimicrobial Properties: Studies have shown that derivatives of piperidine can possess antibacterial and antifungal activities. This compound’s structural features could lend itself to modifications that enhance these properties .
  • Neurological Applications: Given the presence of amino groups, there is potential for this compound to interact with neurotransmitter systems, making it a candidate for further exploration in treating neurological disorders .

Agricultural Science

The compound's nitrogen-rich structure suggests possible applications in agrochemicals:

  • Pesticide Development: Compounds similar to this compound have been used to develop novel pesticides that target specific pests while minimizing environmental impact. Its heterocyclic nature may contribute to selective toxicity against target organisms.
  • Fertilizer Enhancements: The incorporation of nitrogen-containing compounds can improve nutrient uptake in plants, potentially leading to the development of more effective fertilizers.

Materials Science

In materials science, this compound can be utilized in:

  • Polymer Chemistry: The compound can serve as a building block for synthesizing new polymers with enhanced properties such as thermal stability and mechanical strength. Its functional groups allow for various chemical modifications that can tailor polymer characteristics .
  • Nanotechnology: There is potential for this compound to be used in the synthesis of nanoscale materials or as a ligand in metal-organic frameworks (MOFs), which are significant for gas storage and separation technologies.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of derivatives of piperidine on various cancer cell lines. The findings suggested that modifications to the piperidine ring could enhance selectivity and potency against specific cancer types. The study highlighted the importance of exploring similar compounds like this compound for future drug development .

Case Study 2: Agricultural Applications

In agricultural research, a series of experiments demonstrated that nitrogen-rich compounds could enhance plant growth and resistance to pests when used as part of a fertilizer regimen. The results indicated that integrating compounds like this compound could lead to improved crop yields while reducing reliance on traditional pesticides.

Mechanism of Action

The mechanism of action of 1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Target Compound

  • Core structure: Piperidine linked to a 2,3-diamino-4-pyridinyl group via a carbonyl bridge.

Analogous Compounds

1-[[1-(3-Methoxypropyl)-9-methyl-4-oxo-pyrido-pyrrolo-pyrimidin-2-yl]carbonyl]-piperidine-4-carboxamide ()

  • Core : Piperidine-carboxamide fused to a pyrido-pyrrolo-pyrimidine heterocycle.
  • Substituents : 3-Methoxypropyl and methyl groups, increasing lipophilicity compared to the target compound.
  • Key difference : Bulkier heterocyclic system with methoxy and methyl substituents .

1-[2-(2,3-Dihydroindol-1-yl)acetyl]-piperidine-4-carboxamide () Core: Piperidine-carboxamide with a dihydroindole-acetyl linker. Substituents: Dihydroindole moiety, contributing to aromatic stacking interactions. Key difference: Acetyl linker instead of carbonyl and lack of amino groups on the heterocycle .

1-[(2,6-Dichlorophenyl)sulfonyl]-piperidine-4-carboxylic acid ()

  • Core : Piperidine-carboxylic acid with a sulfonyl-linked dichlorophenyl group.
  • Substituents : Electron-withdrawing chlorine atoms, enhancing metabolic stability but reducing solubility.
  • Key difference : Sulfonyl group and carboxylic acid vs. carbonyl and carboxamide in the target .

Physicochemical Properties

Compound Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Topological Polar Surface Area (Ų) Key Functional Groups
Target Compound* ~233.27 3 4 ~105.8 2,3-Diaminopyridinyl, carbonyl
420.47 2 6 85.2 Carboxamide, methoxypropyl
287.36 1 3 66.6 Carboxamide, dihydroindole
338.20 1 5 89.4 Carboxylic acid, dichlorophenyl

*Target compound properties inferred from structure.

  • Solubility: The target’s diamino groups likely increase aqueous solubility compared to (methoxypropyl) and (chlorinated phenyl).
  • Lipophilicity: ’s methyl and methoxy groups enhance lipophilicity, whereas the target’s polar amino groups reduce it.

Biological Activity

1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a pyridine ring and an amine group, which may enhance its biological activity. Understanding its biological properties is crucial for developing effective pharmaceuticals.

Biological Activity Overview

Research indicates that compounds containing piperidine and pyridine moieties exhibit various biological activities, including antimicrobial, antiviral, and anticancer effects. The presence of functional groups such as amino and carbonyl significantly influences their pharmacological properties.

Antimicrobial Activity

A study highlighted that pyridine derivatives, particularly those with additional heterocycles, possess enhanced antimicrobial properties. The compound's structure allows it to interact with specific proteins, increasing its selectivity against pathogens. For instance, derivatives with alkyl chains demonstrated significant antibacterial activity against strains like Klebsiella pneumoniae and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound IDTarget PathogenMinimum Inhibitory Concentration (MIC)
1Klebsiella pneumoniae4 µg/mL
2Pseudomonas aeruginosa6 µg/mL
3Candida albicans8 µg/mL

Antiviral Activity

The compound has also been investigated for its antiviral potential, particularly in the context of emerging viral threats such as SARS-CoV-2. Research indicates that pyridine derivatives can inhibit viral replication through various mechanisms, including interference with viral entry and replication processes .

Case Studies

  • Inhibition of Monoamine Oxidases (MAOs) : A recent study isolated several piperidine alkaloids from the peels of Areca catechu, which were evaluated for their MAO inhibitory activity. Compounds derived from piperidine showed promising IC50 values ranging from 7.85 to 55.96 µM for MAOA and from 11.92 to 77.87 µM for MAOB . This suggests a potential role in treating neurological disorders where MAO inhibition is beneficial.
  • Antituberculosis Activity : Another study focused on piperidinothiosemicarbazone derivatives demonstrated strong inhibitory effects against Mycobacterium tuberculosis. The derivatives exhibited MIC values significantly lower than standard treatments, indicating their potential as new antituberculosis agents .

Table 2: Inhibitory Effects Against Mycobacterium tuberculosis

Compound IDStrainMIC (µg/mL)
AH37Rv0.125
BSpec. 2100.5
CResistant Strain2

Q & A

Basic: What are the key structural features of 1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine that influence its pharmacological activity?

The compound's pharmacological activity is governed by three structural elements:

  • Piperidine ring : A six-membered heterocycle with sp³-hybridized nitrogen, enabling hydrogen bonding and protonation-dependent interactions with biological targets .
  • 2,3-Diamino-pyridine moiety : The amino groups enhance solubility and participate in hydrogen bonding, while the pyridine ring contributes to π-π stacking interactions in enzyme active sites .
  • Carbonyl linker : Facilitates conformational flexibility and optimal spatial alignment between the piperidine and pyridine groups for target engagement .
    Methodological Insight : Structure-activity relationship (SAR) studies should prioritize modifying substituents on the pyridine ring (e.g., halogenation or alkylation) to optimize selectivity for targets like kinases or cholinesterases .

Basic: What synthetic methodologies are commonly employed for the preparation of this compound derivatives?

Key synthetic routes include:

  • Acylation reactions : Coupling activated piperidine intermediates (e.g., 1-benzyl-4-piperidone) with 2,3-diamino-4-pyridinecarboxylic acid derivatives using coupling agents like EDC/HOBt .
  • Protection/deprotection strategies : Temporary protection of amino groups (e.g., with Boc or benzyl) to prevent side reactions during acylation .
  • Solvent optimization : Reactions in dichloromethane or DMF under inert atmospheres to enhance yield and purity .
    Methodological Insight : Monitor reaction progress via TLC or LC-MS, and purify products using column chromatography with gradients of ethyl acetate/hexane .

Basic: How does the basicity of the piperidine ring compare to other nitrogen-containing heterocycles, and what are the implications for reactivity?

Piperidine exhibits higher basicity (pKb ~2.7) compared to pyridine (pKb ~8.7) and pyrrole (pKb ~14) due to its fully saturated structure and sp³ nitrogen .
Implications :

  • Protonation state : Piperidine remains protonated at physiological pH, enhancing solubility and ionic interactions with acidic residues in enzymes .
  • Reactivity : The basic nitrogen can act as a nucleophile in alkylation or acylation reactions, enabling modular derivatization .

Advanced: What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7), concentrations, or endpoint measurements .
  • Structural analogs : Minor substituent changes (e.g., methyl vs. methoxy groups) drastically alter target affinity .
    Resolution Strategies :
  • Meta-analysis : Standardize data using IC50 normalization and cross-validate with orthogonal assays (e.g., SPR for binding affinity) .
  • In silico validation : Apply molecular docking to confirm interactions with targets like IκB kinase (IKKβ) or ALK/ROS1 kinases .

Advanced: How can computational tools predict biological activity and toxicity profiles of derivatives?

Integrate:

  • QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with activity against cancer or neurodegenerative targets .
  • Molecular dynamics : Simulate binding stability in acetylcholinesterase or ROS1 kinase active sites .
  • Toxicity prediction : Use platforms like ProTox-II to assess hepatotoxicity or mutagenicity risks early in design .

Advanced: What experimental considerations optimize synthesis yield, particularly for the diamino-pyridine moiety?

Critical factors include:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amino groups to prevent unwanted nucleophilic side reactions during acylation .
  • Catalyst selection : Employ Pd/C or Raney nickel for hydrogenolysis of benzyl protecting groups post-synthesis .
  • Temperature control : Maintain reactions at 0–5°C during sensitive steps (e.g., nitration or diazotization) .

Advanced: How does stereochemistry on the piperidine ring affect binding to neurological targets?

  • Enantioselectivity : (S)-enantiomers of piperidine derivatives (e.g., donepezil) show higher acetylcholinesterase inhibition due to better fit in the catalytic gorge .
  • Methodological Insight : Use chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) to isolate enantiomers and compare activity via enzyme kinetics .

Advanced: What models validate anti-inflammatory potential of derivatives?

  • In vitro : LPS-induced TNF-α suppression in RAW 264.7 macrophages .
  • In vivo : Carrageenan-induced paw edema in rodents, assessing COX-2 inhibition .
  • Comparative analysis : Benchmark against known piperidine-based anti-inflammatory agents (e.g., IKKβ inhibitors) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine
Reactant of Route 2
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1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine

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